molecular formula C25H25N3O5S2 B2961347 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 921796-70-5

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2961347
CAS RN: 921796-70-5
M. Wt: 511.61
InChI Key: APIZNUZSGUECFB-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O5S2 and its molecular weight is 511.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research efforts have focused on the synthesis of novel heterocyclic compounds derived from similar structural frameworks, which exhibit significant biological activities. For instance, compounds synthesized from benzofuran derivatives have been evaluated for their anti-inflammatory and analgesic properties. The synthesis of such compounds involves complex chemical reactions leading to the formation of a variety of heterocyclic structures, including thiazolopyrimidines and oxadiazepines. These compounds have shown promising results as cyclooxygenase inhibitors, indicating potential applications in treating inflammatory conditions (Abu‐Hashem et al., 2020).

Potential Anticancer Applications

Another area of application is in the design of anticancer agents. Sulfonamide derivatives, which share a structural motif with the query compound, have been synthesized and tested for their ability to inhibit cancer cell growth. These compounds often target specific enzymes or pathways critical for cancer cell survival, suggesting that similar compounds could be synthesized with enhanced selectivity and potency against specific cancer types (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Applications

In addition to anticancer properties, synthesized derivatives from similar structural families have demonstrated significant antimicrobial activity. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential use as novel antimicrobial agents. The structure-activity relationship studies of these compounds can provide valuable insights into designing more effective and targeted antimicrobial therapies (Priya et al., 2006).

Enzyme Inhibition

Compounds with similar sulfonamide and benzamide components have been investigated for their ability to inhibit specific enzymes, such as carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, edema, and certain neurological disorders. The detailed study of enzyme inhibition by these compounds can contribute to the development of new therapeutic agents with improved specificity and efficacy (Ilies et al., 2003).

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-16-6-3-4-13-28(16)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(15-34-25)22-14-18-7-5-8-21(32-2)23(18)33-22/h5,7-12,14-16H,3-4,6,13H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIZNUZSGUECFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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